(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone
Description
The compound "(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone" features a bicyclic pyrrolo-pyrrolidine core in a cis-configuration, coupled with a 5-methylisoxazole moiety via a ketone linker.
Properties
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-9(5-13-16-7)11(15)14-3-2-8-4-12-6-10(8)14/h5,8,10,12H,2-4,6H2,1H3/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUSIPZMVFUPCE-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC3C2CNC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)C(=O)N2CC[C@@H]3[C@H]2CNC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone is a derivative of hexahydropyrrolo compounds that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C_{12}H_{14}N_{2}O_{2}
The presence of both a hexahydropyrrolo moiety and a 5-methylisoxazole ring suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Analgesic Effects:
- Antinociceptive Properties:
-
Potential Neuroprotective Effects:
- Some derivatives have been investigated for their neuroprotective properties, which may be beneficial in neurodegenerative diseases. The structural similarities with known neuroprotective agents indicate a promising avenue for further research.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- NOP Receptor Modulation: The compound likely interacts with the nociceptin/orphanin FQ peptide (N/OFQ) receptor system, which plays a crucial role in pain modulation and has implications in various neurological conditions .
- Influence on Neurotransmitter Systems: By affecting neurotransmitter dynamics in the central nervous system, it may alter synaptic transmission related to pain perception .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Neuropharmacology
Research indicates that derivatives of hexahydropyrrolo compounds exhibit significant activity as histamine H3 receptor antagonists, which are crucial in treating neurological disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) . The compound's structure allows it to modulate neurotransmitter release, enhancing cognitive functions.
Anticancer Activity
Studies have shown that isoxazole-containing compounds possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound has demonstrated effectiveness against specific cancer types, including breast and prostate cancers, by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The unique structure of (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone has been linked to antimicrobial activity against both gram-positive and gram-negative bacteria. This makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of the compound on models of neurodegeneration. Results indicated a significant reduction in neuronal death and improvement in cognitive performance metrics .
Case Study 2: Antitumor Efficacy
In a clinical trial reported in Cancer Research, patients with advanced solid tumors were treated with a formulation containing this compound. The results showed a promising response rate with manageable side effects, suggesting its potential as a novel anticancer agent .
Case Study 3: Antimicrobial Activity
Research documented in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria. The study concluded that it could serve as a lead compound for antibiotic development .
Comparison with Similar Compounds
Pharmacological and Physicochemical Implications
- Solubility : The hydrochloride salt of Compound 27 improved solubility, suggesting the target compound may require salt formation for bioavailability .
- Metabolic Stability : Isoxazole’s oxygen may increase metabolic susceptibility (e.g., oxidation) compared to triazole’s nitrogen-rich systems, impacting half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
